molecular formula C8H7FN2 B11922681 7-Fluoro-3H-indol-2-amine

7-Fluoro-3H-indol-2-amine

Cat. No.: B11922681
M. Wt: 150.15 g/mol
InChI Key: HXFUXUSGLMHPRE-UHFFFAOYSA-N
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Description

7-Fluoro-3H-indol-2-amine is a fluorinated derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 3H-indol-2-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 7-Fluoro-3H-indol-2-amine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-3H-indol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3H-indol-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: The fluorine atom can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3H-indol-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    7-Bromo-3H-indol-2-amine: Contains a bromine atom at the 7th position.

    7-Iodo-3H-indol-2-amine: Features an iodine atom at the 7th position.

Uniqueness

7-Fluoro-3H-indol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, bioavailability, and ability to interact with biological targets .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-3H-indol-2-amine

InChI

InChI=1S/C8H7FN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2,(H2,10,11)

InChI Key

HXFUXUSGLMHPRE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)F)N=C1N

Origin of Product

United States

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